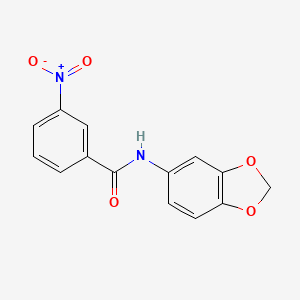![molecular formula C17H18BrClN2O4S B5147653 N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide](/img/structure/B5147653.png)
N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide is a synthetic organic compound that features a combination of bromobenzyl, chlorophenylsulfonyl, and hydroxyethyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: 4-bromobenzyl chloride, 4-chlorophenylsulfonyl chloride, glycinamide, and 2-hydroxyethylamine.
Step 1: Reaction of glycinamide with 4-bromobenzyl chloride in the presence of a base (e.g., triethylamine) to form N2-(4-bromobenzyl)glycinamide.
Step 2: Reaction of N2-(4-bromobenzyl)glycinamide with 4-chlorophenylsulfonyl chloride in the presence of a base to form N2-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide.
Step 3: Reaction of N2-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide with 2-hydroxyethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromobenzyl and chlorophenylsulfonyl groups can be reduced under specific conditions.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN~3~) or thiols (R-SH) can be used.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding reduced compounds.
Substitution: Formation of azide or thiol-substituted products.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions or protein modifications.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N2-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Chemical Reactivity: The presence of reactive functional groups (e.g., bromine, sulfonyl) allows it to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(2-hydroxyethyl)glycinamide
- N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-(2-hydroxyethyl)glycinamide
- N~2~-(4-bromobenzyl)-N~2~-(4-methylphenylsulfonyl)-N-(2-hydroxyethyl)glycinamide
Uniqueness
N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide is unique due to the combination of bromobenzyl and chlorophenylsulfonyl groups, which may impart specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O4S/c18-14-3-1-13(2-4-14)11-21(12-17(23)20-9-10-22)26(24,25)16-7-5-15(19)6-8-16/h1-8,22H,9-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPFZGSKCKPGMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CC(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-methoxy-3-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5147571.png)
![N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5147575.png)
![4-[4-(Benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5147579.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5147591.png)

![2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5147599.png)
![ethyl 1-[3-(2-hydroxyethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5147624.png)
![1-[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide](/img/structure/B5147631.png)
![1-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5147632.png)

![Methyl 6-tert-butyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5147645.png)
![N-(2-ethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B5147655.png)

![(3,4-Dimethoxyphenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B5147667.png)
